molecular formula C21H24ClN3O3 B236982 Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No. B236982
M. Wt: 401.9 g/mol
InChI Key: XFSJYUSZYIEEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MEC is a member of the benzoate family and is structurally similar to other benzoate derivatives, such as benzocaine and procaine.

Mechanism Of Action

The exact mechanism of action of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including signal transduction, ion channel regulation, and protein synthesis.

Biochemical And Physiological Effects

Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate in lab experiments is its high potency and selectivity for the sigma-1 receptor. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several potential future directions for research on Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate. One area of interest is the development of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the role of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate in modulating the activity of other receptors and proteins in the body. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves the reaction of 3-chlorobenzoic acid with ethyl piperazine and methyl chloroformate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate.

Scientific Research Applications

Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the major areas of research has been the development of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.

properties

Product Name

Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24ClN3O3/c1-3-24-9-11-25(12-10-24)19-8-7-16(21(27)28-2)14-18(19)23-20(26)15-5-4-6-17(22)13-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,26)

InChI Key

XFSJYUSZYIEEFZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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